

N-Methylcyclobutanecarboxamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylcyclobutanecarboxamide**

Cat. No.: **B112088**

[Get Quote](#)

N-Methylcyclobutanecarboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methylcyclobutanecarboxamide**, including its chemical identity, physicochemical properties, and a generalized synthesis protocol. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity

- IUPAC Name: **N-Methylcyclobutanecarboxamide**^[1]
- Synonyms: While no specific synonyms are widely listed, it may be referred to by its chemical formula or PubChem CID.
- PubChem CID: 19910150^[1]
- Molecular Formula: C₆H₁₁NO^[1]
- Molecular Weight: 113.16 g/mol ^[1]
- Chemical Structure:

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **N-Methylcyclobutanecarboxamide**.

Property	Value	Source
Molecular Weight	113.16 g/mol	PubChem[1]
XLogP3-AA	0.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	113.084064 g/mol	PubChem[1]
Monoisotopic Mass	113.084064 g/mol	PubChem[1]
Topological Polar Surface Area	29.1 Å ²	PubChem[1]
Heavy Atom Count	8	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	116	PubChem[1]

Experimental Protocols: Synthesis of **N-Methylcyclobutanecarboxamide**

A specific, detailed experimental protocol for the synthesis of **N-Methylcyclobutanecarboxamide** is not readily available in the public domain. However, it can be reasonably synthesized through standard amidation reactions. Two general methods are proposed below.

Method 1: From Cyclobutanecarbonyl chloride and Methylamine

This is a common and generally high-yielding method for the synthesis of N-substituted amides.

Materials:

- Cyclobutanecarbonyl chloride
- Methylamine (as a solution in THF, water, or as a gas)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

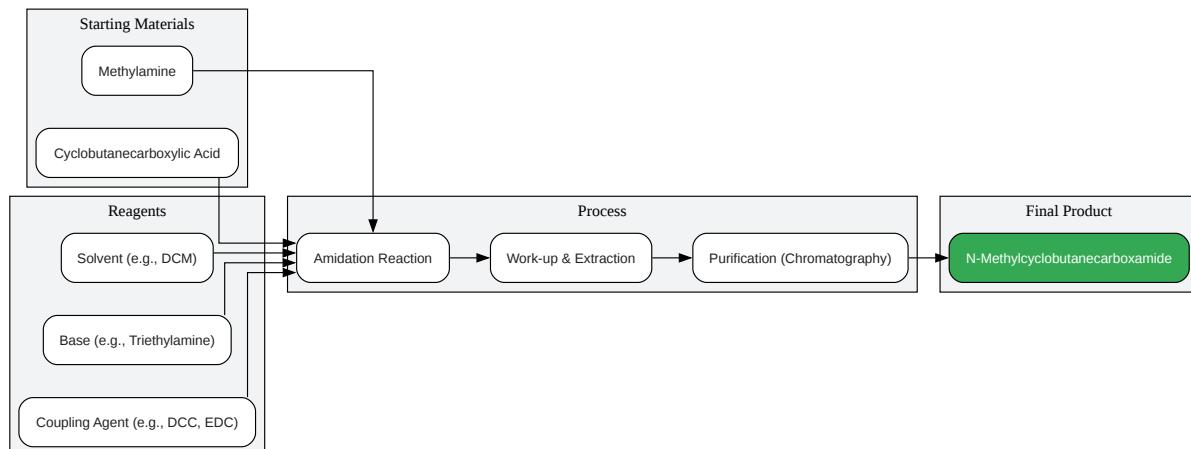
- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarbonyl chloride (1.0 eq) in the chosen anhydrous aprotic solvent.
- Cool the solution to 0 °C in an ice bath.
- Add the tertiary amine base (1.1 - 1.5 eq) to the solution.
- Slowly add a solution of methylamine (1.0 - 1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to yield pure **N-Methylcyclobutanecarboxamide**.

Method 2: From Cyclobutanecarboxylic acid and Methylamine using a Coupling Agent

This method avoids the need to prepare the acyl chloride and uses a peptide coupling agent to facilitate the amide bond formation.

Materials:


- Cyclobutanecarboxylic acid
- Methylamine hydrochloride
- A peptide coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU)
- A base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine

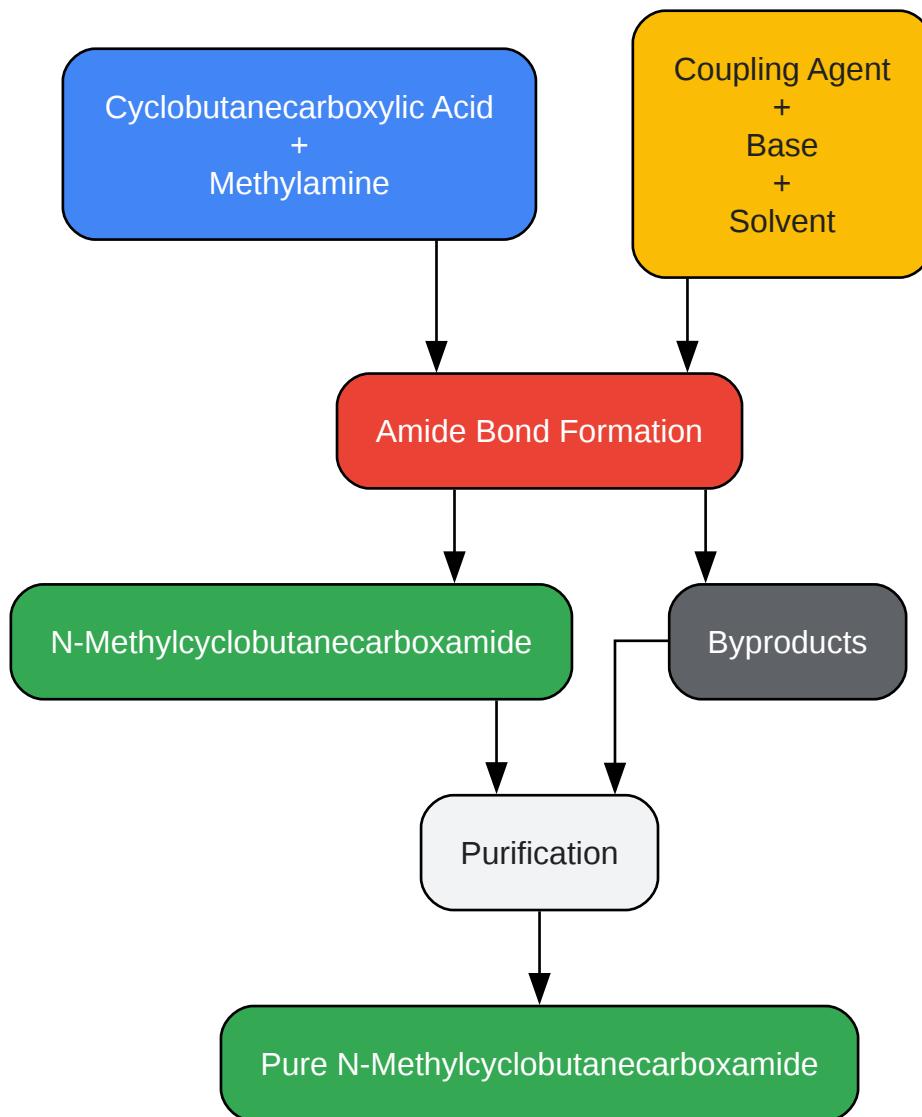
Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve cyclobutanecarboxylic acid (1.0 eq), methylamine hydrochloride (1.0 - 1.2 eq), and the coupling agent (1.1 - 1.3 eq) in the chosen anhydrous aprotic solvent.
- Add the base (2.0 - 3.0 eq) to the mixture.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- If using DCC, a white precipitate of dicyclohexylurea will form. Filter off the precipitate and wash it with the reaction solvent.
- If using a water-soluble coupling agent like EDC, proceed to the work-up.
- Quench the reaction with water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **N-Methylcyclobutanecarboxamide** from cyclobutanecarboxylic acid.

[Click to download full resolution via product page](#)


Caption: Generalized synthesis workflow for **N-Methylcyclobutanecarboxamide**.

Biological Activity and Signaling Pathways

Based on a comprehensive search of publicly available scientific literature and databases, there is currently no information regarding the biological activity or any associated signaling pathways for **N-Methylcyclobutanecarboxamide**. Further research would be required to elucidate any potential pharmacological or biological effects of this compound.

Logical Relationship of Synthesis

The following diagram illustrates the logical relationship in the synthesis of **N-Methylcyclobutanecarboxamide**.

[Click to download full resolution via product page](#)

Caption: Logical steps in the synthesis of **N-Methylcyclobutanecarboxamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylcyclobutanecarboxamide | C6H11NO | CID 19910150 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Methylcyclobutanecarboxamide IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112088#n-methylcyclobutanecarboxamide-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com